

Dienogest-d5 preclinical research applications

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Compound Focus: Dienogest-d5

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Dienogest Mechanisms & Experimental Models

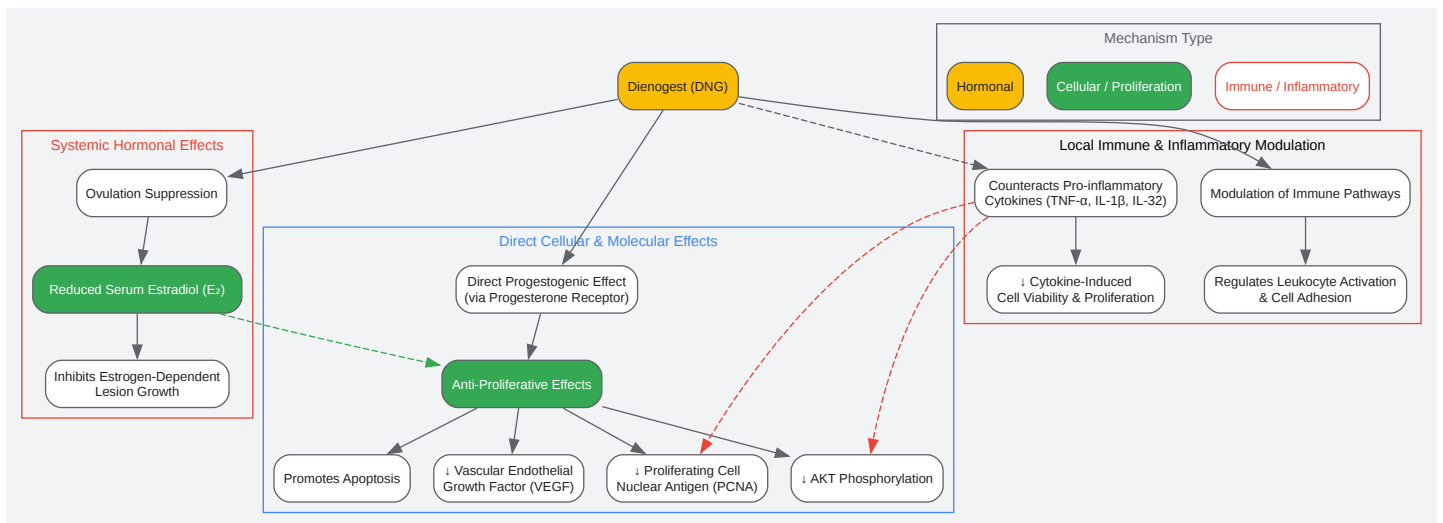
Mechanism / Effect	Experimental Model	Key Findings	Experimental Protocol Summary
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| **Reduced Cell Viability & Proliferation** [1] | *In vitro*: Human Endometrial Stromal Cells (ESCs). *In vivo*: Mouse model with implanted endometrial tissue. | - Decreased cell viability with E2 + DNG vs. E2 alone [1].

- Reduced AKT phosphorylation & PCNA expression [1].
- Decreased size of implanted endometrial tissue in mice [1]. | **Cell Viability:** MTT assay. ESCs treated with stimuli (e.g., E2, TNF- α) \pm DNG (10^{-6} M) for 24-72h [1]. **Western Blot:** Analysis of p-AKT, PCNA [1]. **Mouse Model:** Endometrial tissue implantation; DNG treatment; tissue size & PCNA expression measured [1]. | | **Anti-inflammatory & Immune Regulation** [2] [3] | Human ovarian endometriotic cyst tissue (4 DNG-treated vs. 4 untreated patients). | - **406 Differentially Expressed Genes (DEGs)** identified [2] [3].
- Pathway enrichment: immune effector processes, leukocyte activation, cell adhesion [2] [3]. | **RNA Sequencing:** Total RNA extracted from tissue, DNA contamination removed, fragmented, cDNA synthesized & sequenced [2]. **Bioinformatics:** DEG analysis (DESeq2), pathway analysis (clusterProfiler) on GO Biological Processes [2]. | | **Estradiol Suppression & Direct Progestogenic Effect** [4] [5] [6] | Randomized controlled trial (RCT): 88 patients with endometriosis, 1 mg/day vs. 2 mg/day DNG for 48 weeks. | - Significant serum estradiol suppression in both doses [4] [5].
- Greater pain reduction (VAS) and endometrioma volume reduction with 2 mg dose [4] [5].
- Less BMD loss with 1 mg dose [4] [5]. | **Clinical Trial Protocol:** Patients randomized, administered DNG for 48 weeks [6]. **Assessments:** VAS, dysmenorrhea score, endometrioma volume (ultrasound/MRI), serum E2, BMD (DXA) [4] [6]. |

Dienogest Mechanism of Action Pathway

The following diagram synthesizes the core mechanisms of action of Dienogest based on the preclinical and clinical data from the search results, illustrating its multi-faceted approach to suppressing endometriosis.



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Dienogest's multimodal mechanism of action against endometriosis involves systemic hormonal regulation, direct cellular effects, and local immune modulation.

Research Considerations & Protocols

For scientists designing preclinical studies with dienogest, here are detailed protocols and key considerations from the literature.

Detailed Experimental Protocols

- **For In Vitro Cell Studies [1]:**

- **Cell Culture:** Isolate and culture human Endometrial Stromal Cells (ESCs) in serum-free, phenol red-free medium for 24 hours before treatment to establish a baseline.
- **Treatment:** Treat ESCs with relevant stimuli (e.g., 10^{-8} M Estradiol, 10 ng/mL TNF- α , 10 ng/mL IL-1 β , or 25 ng/mL IL-32), either alone or in combination with DNG (10^{-6} M).
- **Incubation & Analysis:** Incubate for 24, 48, or 72 hours. Analyze outcomes using:
 - **MTT Assay** for cell viability.
 - **Western Blot** for protein expression (e.g., p-AKT, PCNA).
 - **Transwell Invasion Assay** to assess cell invasiveness.
 - **ELISA** to measure secreted factors like VEGF.

- **For In Vivo Mouse Models [1]:**

- **Model Establishment:** Implant endometrial tissue into immune-compromised female C57BL/6 mice to establish ectopic lesions.
- **Dosing:** Administer DNG to the treatment group, while the control group receives a vehicle.
- **Endpoint Analysis:** After a set period, measure and compare the size and weight of the implanted lesions between groups. Analyze lesion tissue via immunohistochemistry for markers like PCNA and hormone receptors.

- **For Human Tissue Analysis (Transcriptomics) [2]:**

- **Sample Collection:** Obtain endometriotic tissue from patients undergoing surgery, with and without preoperative DNG treatment.
- **RNA Extraction & Sequencing:** Extract total RNA, remove DNA contamination and rRNA, fragment the RNA, and prepare a library for sequencing.
- **Bioinformatic Analysis:** Map reads to a reference genome. Perform Differential Expression Gene (DEG) analysis using a tool like DESeq2 (adjusted p-value < 0.05, fold change >2). Conduct pathway enrichment analysis (e.g., Gene Ontology Biological Processes) to identify affected biological pathways.

Key Research Design Factors

- **Dose Selection:** Consider including both the standard (2 mg/day) and low (1 mg/day) doses in your study design. The 2 mg dose shows stronger efficacy in reducing pain and lesion size, while the 1 mg dose is associated with a more favorable bone mineral density (BMD) profile [4] [5]. This is particularly relevant for long-term treatment models.
- **Treatment Duration:** The therapeutic effects, especially on endometrioma size, appear to be time-dependent. One clinical study found that while significant reduction in cyst size and pain occurred at 6 months, the maximum effect was observed in patients treated for over 12 months [7]. Ensure your preclinical models have a sufficiently long observation period.
- **Bone Metabolism:** Although a 3-month study of 1 mg/day DNG in young women found no significant impact on bone turnover markers (TRACP-5b, BAP) [8], BMD loss is a recognized concern with the 2 mg dose in longer-term studies [4] [5]. Monitoring bone-related parameters is advised for chronic toxicity studies.

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